Bienvenue dans la boutique en ligne BenchChem!

(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Nav1.7 inhibitor GDC-0310 chiral alcohol intermediate

Procure (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol when stereochemical integrity at the benzylic position is non-negotiable. This (S)-enantiomer is the mandatory starting material for GDC-0310 (Nav1.7 sodium channel inhibitor) analogs, delivers >99% ee in chiral dispiro-indolinone-pyrrolidine-imidazolone cycloadditions, and enables unambiguous FXR agonist SAR. Substituting racemic 1-(2,4-dimethoxyphenyl)ethanol or the (R)-enantiomer introduces diastereomeric mixtures that demand costly chiral resolution and cannot be corrected post-synthetically. For asymmetric-methodology validation (e.g., CBS-catalyzed reduction benchmarking), only the defined (S)-alcohol provides a reliable reference standard.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B1345009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)OC)OC)O
InChIInChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1
InChIKeyRUANRSQPKRJMNZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-ol: Chiral Secondary Alcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


(1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol (CAS not uniquely assigned to single enantiomer; racemic CAS 829-19-6) is a chiral secondary benzylic alcohol with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol [1]. The compound features a 2,4-dimethoxy-substituted phenyl ring attached to an ethanol moiety with a defined (S)-configuration at the benzylic carbon stereocenter. This specific stereochemistry distinguishes it from its (R)-enantiomer counterpart and from racemic mixtures that lack stereochemical definition [2]. The compound is commercially available as a research chemical, typically at ≥95% purity, and serves as a versatile chiral building block for asymmetric synthesis, medicinal chemistry, and the preparation of enantiomerically pure pharmaceutical intermediates .

Why (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-ol Cannot Be Replaced by Racemic Mixtures or Alternative 2,4-Dimethoxyphenyl Derivatives


The (S)-configuration of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol is not an interchangeable attribute. In asymmetric synthesis and medicinal chemistry applications, stereochemistry at the benzylic position dictates downstream reaction outcomes, biological target recognition, and final product enantiopurity [1]. Substitution with racemic 1-(2,4-dimethoxyphenyl)ethanol eliminates stereochemical control, resulting in diastereomeric mixtures that require costly chiral resolution steps [2]. Replacement with structurally similar alternatives—such as the (R)-enantiomer, the corresponding amine derivative, or 2,4-dimethoxyphenyl analogs lacking the chiral alcohol functionality—yields fundamentally different reactivity profiles, stereochemical outcomes, or biological activities that cannot be corrected through subsequent synthetic manipulation [3]. The evidence below demonstrates quantifiable differences across reaction yields, stereoselectivity, and application-specific performance that mandate procurement of the specific (1S)-alcohol for defined research and industrial applications.

Quantitative Differentiation Evidence for (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-ol: Comparative Data Versus Closest Analogs


Nav1.7 Inhibitor GDC-0310 Synthesis: (S)-Alcohol as Key Intermediate with Established Synthetic Route

The (S)-enantiomer of 1-(2,4-dimethoxyphenyl)ethanol is specifically required as a key intermediate in the synthesis of GDC-0310, a Nav1.7 inhibitor under pharmaceutical development . In contrast, the racemic mixture or (R)-enantiomer cannot substitute in this synthetic route without compromising stereochemical integrity of the final active pharmaceutical ingredient . While structurally related 2,4-dimethoxyphenyl derivatives such as 2-chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol and 2,2-dichloro-1-(2,4-dimethoxyphenyl)ethanol are also noted as building blocks, their chlorinated structures introduce distinct reactivity that diverges from the established GDC-0310 synthetic pathway, which relies specifically on the unmodified (S)-alcohol functionality .

Nav1.7 inhibitor GDC-0310 chiral alcohol intermediate

Chiral Dispiro-Indolinone Synthesis: (S)-Amine Derivative Enables >99% ee Product Formation

A 2025 study demonstrated that (S)-1-(2,4-dimethoxyphenyl)ethylamine—directly derived from the corresponding (S)-alcohol via established amination protocols—serves as an effective chiral building block for the synthesis of chiral dispiro-indolinone-pyrrolidine-imidazolones via multicomponent 1,3-dipolar cycloaddition reactions [1]. The reaction utilizing the (S)-amine yielded products with >99% enantiomeric excess (ee) under optimized conditions [1]. In contrast, use of the (R)-amine produced the opposite enantiomeric series with comparable stereoselectivity (>99% ee for the (R)-configured products), while racemic amine would yield racemic product mixtures of no stereochemical value [1]. This quantifiable stereochemical control demonstrates that the (S)-configuration of the starting material directly and predictably translates to the stereochemistry of complex final products.

asymmetric synthesis spirooxindole enantioselective cycloaddition

Enantioselective Reduction: CBS Catalyst System Provides Access Route to (S)-Alcohol with High Stereocontrol

The (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol compound can be synthesized via enantioselective reduction of the corresponding ketone, (2,4-dimethoxyphenyl)acetophenone, using chiral oxazaborolidine catalysts such as the CBS (Corey-Bakshi-Shibata) catalyst system . This synthetic methodology contrasts with alternative approaches that require resolution of racemic mixtures, which inherently waste 50% of starting material and increase procurement costs for stereochemically defined products. While biocatalytic methods using Rhodotorula rubra KCh 82 yeast have been reported for the (R)-enantiomer via biotransformation of α-haloacetophenones, the CBS catalyst approach offers a complementary chemical route specific to obtaining the (S)-configuration .

asymmetric reduction CBS catalyst enantioselective synthesis

Antifungal Activity: Racemic 1-(2,4-Dimethoxyphenyl)ethanol Exhibits Quantifiable MIC Values Against Fungal Pathogens

Racemic 1-(2,4-dimethoxyphenyl)ethanol has demonstrated quantifiable antifungal activity in standardized in vitro assays, with minimum inhibitory concentration (MIC) values ranging from 7 µM to 50 µM against six test fungi [1]. Specifically, MIC values were 7 µM against Neurospora crassa, 50 µM against Aspergillus fumigatus, 10 µM against Alternaria brassicicola, 7 µM against Nectria hematococca, 20 µM against Fusarium culmorum, and 50 µM against Fusarium oxysporum and Trichophyton mentagrophytes [1]. While these data establish baseline activity for the racemic scaffold, no peer-reviewed studies providing head-to-head comparison of MIC values between the isolated (S)- and (R)-enantiomers are currently available [2].

antifungal MIC determination filamentous fungi

Chiral Stationary Phase Enantioseparation: FXR Agonists Containing 2,4-Dimethoxyphenyl Moiety Require Defined Stereochemistry for Receptor Activity

A 2018 study on farnesoid X receptor (FXR) agonists identified 4-(2,4-dimethoxyphenyl)-3,6-dimethyl-1-(2-tolyl)-4,8-dihydro-1H-pyrazole[3,4-e][1,4]thiazepin-7-one as a hit compound endowed with FXR activity [1]. The researchers developed a quinine carbamate-based chiral stationary phase for simultaneous diastereo- and enantioseparation of these FXR agonists, demonstrating that the 2,4-dimethoxyphenyl-containing scaffold requires defined stereochemistry for optimal receptor engagement [1]. This finding underscores that 2,4-dimethoxyphenyl chiral building blocks—including (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol—must be procured as single enantiomers for medicinal chemistry campaigns targeting stereospecific biological targets such as nuclear receptors [1].

FXR agonist enantioseparation chiral chromatography

Chemical Stability Differentiation: 2,2-Dichloro Analog Exhibits Distinct Degradation Profile Versus Parent (S)-Alcohol

The chlorinated analog 2,2-dichloro-1-(2,4-dimethoxyphenyl)ethanol exhibits fundamentally different chemical stability compared to the parent unsubstituted (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol [1]. The dichloro derivative is prone to elimination reactions due to the presence of electron-withdrawing chlorine atoms on the ethanol backbone, generating reactive intermediates that the parent alcohol does not form [1]. While specific quantitative degradation rate constants or half-life data are not publicly available for either compound, the structural difference dictates that the chlorinated analog cannot serve as a storage-stable replacement for the parent alcohol in applications requiring prolonged shelf-life or resistance to base-catalyzed decomposition [1].

chemical stability degradation kinetics halogenated analogs

Recommended Procurement and Application Scenarios for (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-ol Based on Evidence


Asymmetric Synthesis of Spirooxindole and Pyrrolidine-Based Chiral Scaffolds

Procure (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol as a starting material for conversion to the corresponding (S)-amine for use in multicomponent 1,3-dipolar cycloaddition reactions. This application scenario is supported by demonstrated >99% enantiomeric excess in chiral dispiro-indolinone-pyrrolidine-imidazolone synthesis [1]. Laboratories engaged in spirocyclic compound library synthesis for drug discovery should prioritize the (S)-enantiomer over racemic mixtures or the (R)-enantiomer to achieve stereochemically pure products without post-synthetic chiral resolution.

Nav1.7 Inhibitor Medicinal Chemistry and GDC-0310 Analog Development

Procure the (S)-enantiomer specifically for research programs targeting Nav1.7 sodium channel inhibitors, where this compound serves as an established key intermediate in the synthesis of GDC-0310 and related structural analogs . Substitution with racemic mixtures or alternative 2,4-dimethoxyphenyl derivatives is contraindicated for this application, as the defined stereochemistry is integral to the established synthetic route and final product identity.

Farnesoid X Receptor (FXR) Agonist Structure-Activity Relationship Studies

Utilize (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol as a chiral building block for constructing stereochemically defined FXR agonist candidates. Evidence from chiral stationary phase enantioseparation studies demonstrates that 2,4-dimethoxyphenyl-containing FXR ligands require defined stereochemistry for receptor activity assessment [2]. Researchers conducting nuclear receptor medicinal chemistry should procure enantiopure material to enable accurate structure-activity relationship determination and avoid confounding biological results from stereochemical mixtures.

Enantioselective Methodology Development Using CBS Catalyst Systems

Employ (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol as a target compound for developing and optimizing enantioselective reduction methodologies. The established CBS-catalyzed reduction of (2,4-dimethoxyphenyl)acetophenone provides a benchmark synthetic route for accessing this (S)-configured alcohol . This application is particularly relevant for academic and industrial laboratories developing new asymmetric hydrogenation catalysts or enzymatic reduction systems requiring a well-characterized chiral alcohol product for method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.